

# UMB298 as a selective CBP/p300 bromodomain inhibitor

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An In-Depth Technical Guide to UMB298, a Selective CBP/p300 Bromodomain Inhibitor

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

The CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators and histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression. Their bromodomains, which recognize and bind to acetylated lysine residues on histones and other proteins, are essential for their recruitment to chromatin and subsequent transcriptional activation.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, most notably in cancer, including acute myeloid leukemia (AML).[2][3] This has positioned the CBP/p300 bromodomains as promising therapeutic targets. **UMB298** is a potent and selective small-molecule inhibitor designed to target these bromodomains, offering a valuable tool for both basic research and potential therapeutic development.[3] This document provides a comprehensive technical overview of **UMB298**, including its quantitative biochemical and cellular activity, the underlying mechanism of action, and detailed experimental protocols for its characterization.

## Introduction to CBP/p300 Bromodomains

CBP and p300 are large, multi-domain proteins that act as central hubs for integrating numerous signaling pathways to control gene transcription. They are classified as lysine acetyltransferases (KATs), specifically KAT3A and KAT3B. Their function is multifaceted:



- Histone Acetylation: As HATs, they "write" epigenetic marks by transferring acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, relaxing chromatin structure and making DNA more accessible for transcription.
- Co-activator Scaffolding: They recruit other components of the transcriptional machinery, including RNA polymerase II, to gene promoters and enhancers.
- Non-Histone Protein Acetylation: They acetylate a wide array of non-histone proteins, modulating their activity, stability, and localization.

The bromodomain within CBP/p300 is a conserved structural motif of about 110 amino acids that functions as an epigenetic "reader." It specifically recognizes and binds to acetylated lysine (KAc) residues, thereby anchoring the entire CBP/p300 complex to active chromatin regions. This reader function is critical for sustaining the expression of specific genes that maintain cellular identity and drive proliferation in certain cancers. Inhibition of the bromodomain disrupts this interaction, preventing CBP/p300 from localizing to chromatin, which in turn leads to the downregulation of target gene expression.

#### **UMB298: A Potent and Selective Inhibitor**

**UMB298** was developed as a potent and highly selective inhibitor of the CBP/p300 bromodomains. Its selectivity is a key feature, particularly its ability to distinguish between the bromodomains of CBP/p300 and those of the Bromodomain and Extra-Terminal (BET) family, such as BRD4. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological functions of CBP/p300.

### **Quantitative Data Presentation**

The inhibitory activity of **UMB298** has been quantified through various biochemical and cellular assays. The data highlights its potency against CBP and its selectivity over other bromodomains like BRD4.

## **Table 1: Biochemical Inhibitory Activity of UMB298**



Target Bromodomain	IC50 (nM)	Selectivity (BRD4 IC50 / CBP IC50)
СВР	72	~72-fold
BRD4	5193	N/A

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biochemical function.

Table 2: Cellular Activity of UMB298 in AML Cell Lines

Cell Line	Assay Type	Effect	Concentration Range
MOLM-13	Cell Growth	Inhibition of cell growth	0.01 - 10 μΜ
MOLM-13	Western Blot	Reduction of H3K27ac levels	1 - 10 μΜ
MOLM-13	Western Blot	Depletion of MYC protein	1 - 10 μΜ

MOLM-13 is a human acute myeloid leukemia cell line commonly used in preclinical cancer research.

## **Mechanism of Action and Signaling Pathways**

**UMB298** exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recruitment of CBP/p300 to chromatin at enhancers and promoters of key target genes. A critical downstream target of CBP/p300 in many cancers, including AML, is the proto-oncogene MYC. By inhibiting CBP/p300, **UMB298** 

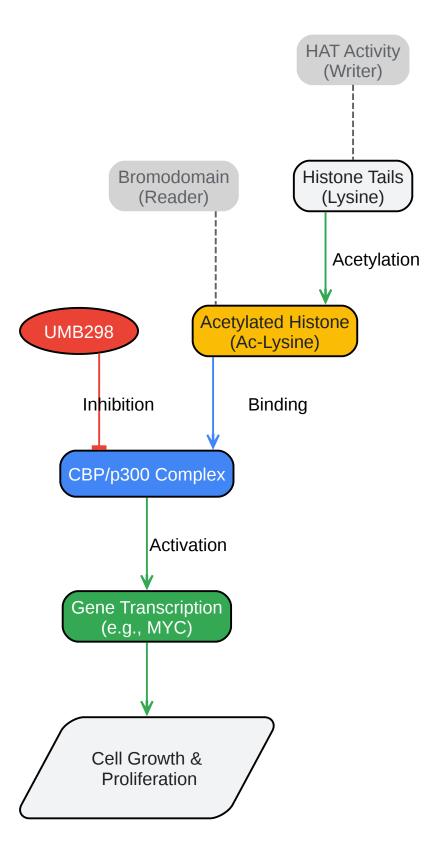


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leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers, and subsequently suppresses the transcription of MYC, resulting in decreased cell proliferation and growth.





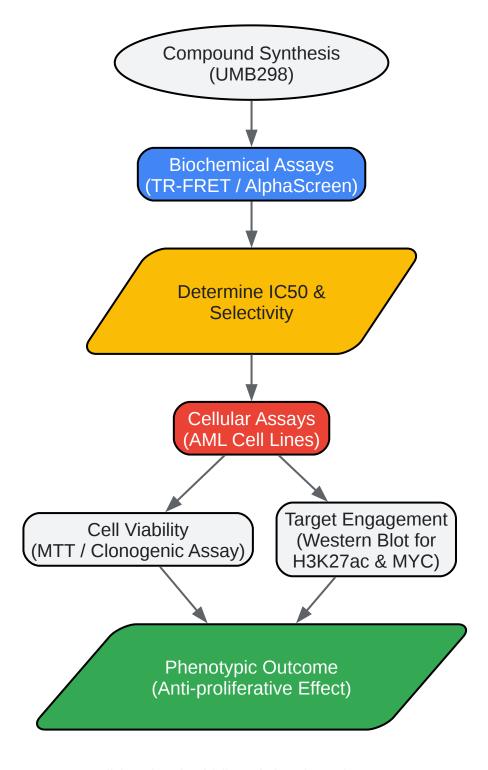
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Caption: Mechanism of UMB298 Action.



### **Experimental Protocols**

The characterization of a bromodomain inhibitor like **UMB298** involves a tiered approach, starting with biochemical assays to determine potency and selectivity, followed by cellular assays to assess on-target effects and phenotypic outcomes.



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**Caption:** Experimental Workflow for Inhibitor Characterization.

## **Biochemical Assay for IC50 Determination (TR-FRET)**

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring protein-ligand interactions in a high-throughput format.

Objective: To determine the IC50 of **UMB298** against the CBP bromodomain.

Principle: The assay measures the interaction between a GST-tagged CBP bromodomain and a biotinylated histone peptide containing an acetyl-lysine residue. A Europium-labeled anti-GST antibody (donor) and Streptavidin-labeled acceptor fluorophore are used. When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a high FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.

#### Materials:

- Recombinant GST-tagged CBP bromodomain
- Biotinylated, acetylated histone H4 peptide
- Europium-labeled anti-GST antibody
- Streptavidin-d2 (acceptor)
- Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
- UMB298 (serial dilutions)
- 384-well assay plates

#### Protocol:

- Prepare a master mix of GST-CBP bromodomain and the biotinylated histone peptide in assay buffer.
- Dispense the master mix into the wells of a 384-well plate.



- Add serial dilutions of **UMB298** (or DMSO as a vehicle control) to the wells.
- Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
- Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-d2 in assay buffer.
- · Add the detection mix to all wells.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression.

## **Cell Viability Assay (MTT Assay)**

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Objective: To measure the effect of UMB298 on the viability of MOLM-13 cells.

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

#### Materials:

- MOLM-13 cells
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- UMB298



- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
- 96-well cell culture plates

#### Protocol:

- Seed MOLM-13 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of culture medium.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Treat the cells with a range of **UMB298** concentrations (e.g., 0.01 to 10  $\mu$ M) and include a vehicle control (DMSO).
- Incubate for the desired treatment period (e.g., 72 hours).
- Add 10 μL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing formazan crystals to form.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

## **Target Engagement and Downstream Effects (Western Blot)**

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

Objective: To determine if **UMB298** treatment reduces levels of H3K27ac and MYC protein in MOLM-13 cells.

Materials:



- MOLM-13 cells treated with **UMB298** (e.g., 1-10 μM for 2-24 hours)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels, running buffer, and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27ac, anti-MYC, anti-Total Histone H3 (loading control), anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system

#### Protocol:

- Cell Lysis: After treatment, harvest MOLM-13 cells, wash with cold PBS, and lyse with icecold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30  $\mu$ g) per lane onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of H3K27ac and MYC to their respective loading controls to determine the relative change in protein expression.

#### **Therapeutic Potential**

The selective inhibition of the CBP/p300 bromodomains by **UMB298** presents a promising therapeutic strategy for cancers dependent on CBP/p300 activity. Its demonstrated ability to downregulate MYC expression and inhibit the growth of AML cells highlights its potential in hematological malignancies. Further research may explore its efficacy in other cancers where CBP/p300 are implicated, as well as in non-oncological conditions like inflammatory and neurodegenerative diseases. The high selectivity of **UMB298** over BET bromodomains makes it a superior chemical probe to investigate the specific biological roles of CBP/p300.

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